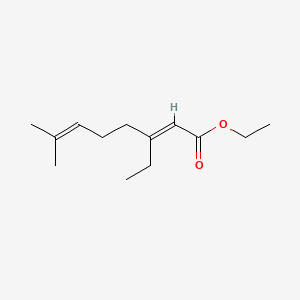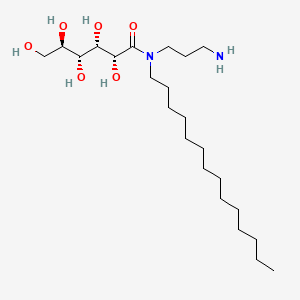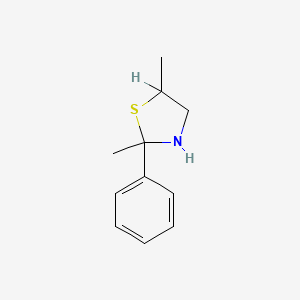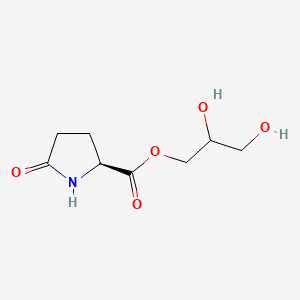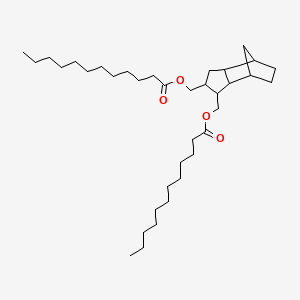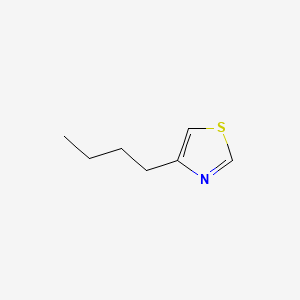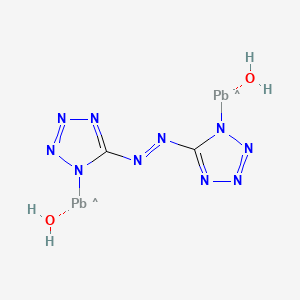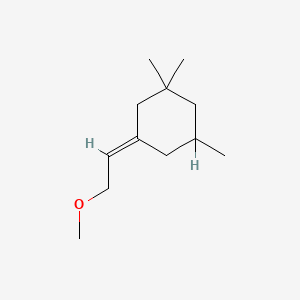
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane is an organic compound with a unique structure that includes a methoxyethylidene group attached to a trimethylcyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane can be achieved through several methods. One common approach involves the reaction of 1,1,5-trimethylcyclohexanone with methoxyethylidene reagents under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a larger scale.
化学反应分析
Types of Reactions
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methoxyethylidene group to a methoxyethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Methoxyethyl derivatives.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane involves its interaction with specific molecular targets. The methoxyethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, leading to changes in metabolic processes .
相似化合物的比较
Similar Compounds
- 2-(Methoxyethylidene)indane-1,3-dione
- Diphenyl ethers
- Protoporphyrinogen oxidase inhibitors
Uniqueness
Unlike other similar compounds, it offers a combination of stability and reactivity that makes it suitable for various scientific and industrial applications .
属性
CAS 编号 |
94201-18-0 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC 名称 |
(3E)-3-(2-methoxyethylidene)-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C12H22O/c1-10-7-11(5-6-13-4)9-12(2,3)8-10/h5,10H,6-9H2,1-4H3/b11-5+ |
InChI 键 |
UWIFFJDQTKPKGO-VZUCSPMQSA-N |
手性 SMILES |
CC1C/C(=C\COC)/CC(C1)(C)C |
规范 SMILES |
CC1CC(=CCOC)CC(C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


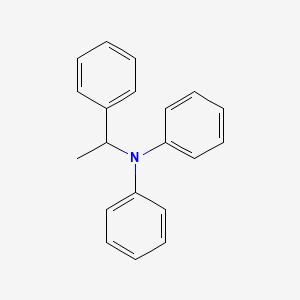


![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
